molecular formula C18H14N2OS B2438131 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone CAS No. 63052-44-8

1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone

Cat. No. B2438131
CAS RN: 63052-44-8
M. Wt: 306.38
InChI Key: AZMITAQWUHSOLA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone” are not available, related compounds such as 3(2H)-pyridazinone derivatives have shown analgesic and anti-inflammatory activities .

Scientific Research Applications

Antifungal Activity

Pyridazine derivatives, including 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone, have been found to possess good antifungal activities against various fungi such as G. zeae , F. oxysporum and C. mandshurica . These compounds have immense potential in agricultural science as plant growth regulators and crop protection agents .

Insecticidal Activity

N-substituted 5–chloro-6-phenylpyridazin-3 (2 H )-one derivatives, which are similar to 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone, have shown good insecticidal activities, especially against Plutella xylostella . This insect is a serious pest in many parts of the world, causing serious yield losses to crucifers .

Antitumor Agents

Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as antitumor agents . While specific research on 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone as an antitumor agent is not available, it’s plausible that it could have similar properties due to its structural similarity.

Fungicides

Pyridazine derivatives are also used as fungicides . Given the structural similarity, 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone could potentially be used as a fungicide.

Herbicides

Pyridazine derivatives have been employed as herbicides . It’s possible that 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone could have similar properties.

Anti-corrosion Performance

While not directly related to 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone, a novel pyridazinone analog has been evaluated for its anti-corrosion performance . Given the structural similarities, it’s possible that 1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone could have similar applications.

Future Directions

The future directions for “1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone” could include further investigation into its potential as a catalyst, drug precursor, or building block for novel materials. Additionally, research into related compounds suggests potential for development of new analgesic and anti-inflammatory agents .

properties

IUPAC Name

1-phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-17(15-9-5-2-6-10-15)13-22-18-12-11-16(19-20-18)14-7-3-1-4-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITAQWUHSOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone

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